BenchChemオンラインストアへようこそ!

AQ-13 free base

Antimalarial Drug Discovery Drug Resistance 4-Aminoquinoline Pharmacology

AQ-13 free base (CAS 32571-49-6) is an investigational 4-aminoquinoline uniquely active against chloroquine-resistant Plasmodium falciparum strains. Its shortened diaminoalkane side chain delivers a 1.3–1.5× faster oral clearance and a markedly safer cardiac profile (mean QT increase 10 ms vs. 28 ms for chloroquine). With a Phase II trial demonstrating non-inferiority to artemether–lumefantrine, this compound serves as a critical positive control in resistance screening, a benchmark for hERG liability assessment, and a partner-drug candidate for combination therapy development.

Molecular Formula C16H22ClN3
Molecular Weight 291.82 g/mol
CAS No. 32571-49-6
Cat. No. B6613273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAQ-13 free base
CAS32571-49-6
Molecular FormulaC16H22ClN3
Molecular Weight291.82 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C16H22ClN3/c1-3-20(4-2)11-5-9-18-15-8-10-19-16-12-13(17)6-7-14(15)16/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,18,19)
InChIKeyNCPLTAGJJVCHOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AQ-13 Free Base CAS 32571-49-6: A Differentiated 4-Aminoquinoline Antimalarial Candidate


AQ-13 free base (CAS 32571-49-6) is an investigational 4-aminoquinoline antimalarial compound structurally related to chloroquine but bearing a shortened diaminoalkane side chain [1]. This structural modification confers retained activity against chloroquine-resistant Plasmodium falciparum strains, addressing a primary limitation of the parent compound [2]. The free base form (C16H22ClN3, MW 291.82 g/mol) serves as the pharmacologically active moiety, distinct from its dihydrochloride salt formulation [3].

Why AQ-13 Free Base Is Not Interchangeable with Chloroquine or Other 4-Aminoquinolines


Despite shared 4-aminoquinoline pharmacophores, AQ-13 free base exhibits distinct pharmacokinetic and safety profiles relative to chloroquine, including 1.3- to 1.5-fold faster oral clearance (median 14.0–14.7 L/h vs. 9.5–11.3 L/h) and markedly reduced QT interval prolongation (mean increase 10 ms vs. 28 ms) [1]. Critically, AQ-13 retains nanomolar potency against chloroquine-resistant P. falciparum strains, a property absent in chloroquine and variably present among other 4-aminoquinoline analogs [2]. These quantifiable differences preclude direct substitution in research or clinical development workflows.

Quantitative Differentiation of AQ-13 Free Base from Chloroquine and Artemether-Lumefantrine


Retained Potency Against Chloroquine-Resistant Plasmodium falciparum Strains

AQ-13 demonstrates in vitro potency against chloroquine-resistant P. falciparum strains comparable to chloroquine's activity against chloroquine-susceptible strains, a property not shared by chloroquine itself [1]. This differentiation is structural in origin: AQ-13 possesses a shortened diaminoalkane side chain that circumvents the resistance mechanism conferred by PfCRT mutations [2].

Antimalarial Drug Discovery Drug Resistance 4-Aminoquinoline Pharmacology

Accelerated Oral Clearance Compared to Chloroquine in Phase I Clinical Trial

In a randomized, double-blind, dose-ranging Phase I trial involving 126 healthy adults, AQ-13 free base exhibited significantly faster oral clearance than chloroquine across multiple dose levels [1]. Median oral clearance values were 14.0–14.7 L/h for AQ-13 versus 9.5–11.3 L/h for chloroquine (p ≤ 0.03), representing a 1.3- to 1.5-fold difference [1].

Clinical Pharmacokinetics Phase I Clinical Trial 4-Aminoquinoline Metabolism

Reduced QT Interval Prolongation Compared to Chloroquine in Healthy Volunteers

AQ-13 free base demonstrated a significantly smaller effect on cardiac repolarization than chloroquine in the Phase I trial [1]. Mean QTc prolongation was 10 ms (95% CI 2–17 ms) for AQ-13 compared to 28 ms (95% CI 18–38 ms) for chloroquine (p = 0.01), representing a 64% relative reduction in QT interval prolongation [1].

Cardiac Safety QT Prolongation Antimalarial Drug Safety

Non-Inferior Clinical Efficacy to Artemether-Lumefantrine in Phase II Trial

In a randomized, non-inferiority Phase II trial in Malian men with uncomplicated P. falciparum malaria, AQ-13 free base demonstrated clinical cure rates comparable to the standard-of-care artemether-lumefantrine combination [1]. Per-protocol analysis showed 100% cure (28/28) for AQ-13 versus 93.9% (31/33) for artemether-lumefantrine (difference −6.1%, 95% CI −14.7 to 2.4%), establishing non-inferiority within the 15% margin [1].

Clinical Efficacy Phase II Clinical Trial Antimalarial Combination Therapy

Absence of Genotoxic Risk in Mammalian Assay Systems

In ICH-compliant genetic toxicology testing, AQ-13 free base (as dihydrochloride salt) showed no genotoxic potential in mammalian cell mutagenesis (L5178Y mouse lymphoma assay) or in vivo micronucleus induction (rat bone marrow), despite weak bacterial mutagenicity in Salmonella TA1537 [1]. Chloroquine showed a similar profile with weak mutagenicity in TA98 only [1].

Genetic Toxicology Drug Safety Assessment Mutagenicity Testing

Structural Differentiation: Shortened Diaminoalkane Side Chain

AQ-13 free base differs from chloroquine by a shortened diaminoalkane side chain (propylamine vs. isopentylamine linkage), a structural modification that is hypothesized to restore activity against chloroquine-resistant parasites by altering drug accumulation or target binding [1]. This structural feature is shared with other active 4-aminoquinoline analogs [2].

Medicinal Chemistry Structure-Activity Relationship 4-Aminoquinoline SAR

Priority Research and Industrial Applications for AQ-13 Free Base Based on Differentiated Evidence


In Vitro Studies of Chloroquine-Resistant Plasmodium falciparum

AQ-13 free base serves as an ideal positive control or tool compound for antimalarial screening campaigns against chloroquine-resistant P. falciparum strains, where chloroquine is inactive [1]. Its retained potency enables investigation of 4-aminoquinoline mechanisms in resistant parasite lines without the confounding variable of complete drug inactivity [2].

Cardiac Safety Profiling in Preclinical Development

The significantly reduced QT prolongation effect of AQ-13 free base compared to chloroquine (10 ms vs. 28 ms mean increase; p = 0.01) makes it a valuable comparator in hERG channel and cardiovascular safety studies [1]. Researchers can benchmark novel 4-aminoquinoline candidates against AQ-13 to assess relative cardiac risk profiles.

Pharmacokinetic Modeling of 4-Aminoquinoline Clearance

The 1.3- to 1.5-fold faster oral clearance of AQ-13 free base relative to chloroquine (14.0–14.7 L/h vs. 9.5–11.3 L/h) provides a distinct pharmacokinetic phenotype for comparative metabolism and drug-drug interaction studies [1]. This differentiation supports its use in establishing clearance benchmarks for next-generation 4-aminoquinolines.

Combination Therapy Partner for Antimalarial Drug Development

The demonstrated non-inferiority of AQ-13 monotherapy to artemether-lumefantrine in a Phase II trial (100% cure rate per-protocol) supports its evaluation as a partner drug in novel antimalarial combination regimens [1]. Procurement of AQ-13 free base enables formulation and efficacy testing of combination products targeting chloroquine-resistant malaria.

Quote Request

Request a Quote for AQ-13 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.